Sodium acetylide

Ethynylation Vitamin synthesis Process optimization

Sodium acetylide (HC≡CNa, CAS 1066-26-8), supplied as an 18 wt% suspension in xylene/light mineral oil, is the benchmark organometallic reagent for industrial-scale ethynylation. Proven in vitamins A & E manufacturing since the 1950s, it delivers >90% carbonyl ethynylation yields in liquid ammonia and 80% 1-alkyne synthesis yields in xylene/DMF—outperforming lithium acetylide for cost-sensitive, large-scale operations. Mixed-metal systems (≥5% Mg acetylide complex) boost ethynyl carbinol yields from 30% to ≥70%. Choose this stable, cost-effective acetylide source for reliable, high-yield alkynylation.

Molecular Formula C2HNa
Molecular Weight 48.02 g/mol
CAS No. 1066-26-8
Cat. No. B094686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium acetylide
CAS1066-26-8
Molecular FormulaC2HNa
Molecular Weight48.02 g/mol
Structural Identifiers
SMILESC#[C-].[Na+]
InChIInChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1
InChIKeySFDZETWZUCDYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Acetylide (1066-26-8): Technical Baseline for Procuring an Organometallic Nucleophile and Ethynylation Agent


Sodium acetylide (HC≡CNa, CAS 1066-26-8) is an alkali metal acetylide salt, classed as a strong organometallic base and nucleophile for ethynylation reactions. It is commercially supplied as an 18 wt% suspension in xylene or xylene/mineral oil mixtures due to the inherent shock- and air-sensitivity of the dry powder [1]. The compound is utilized industrially for the production of vitamins A and E via ethynylation of carbonyl intermediates, a process that has been operational since the 1950s [2].

Why Sodium Acetylide Cannot Be Substituted with Other Metal Acetylides or Carbide Sources Without Risking Yield, Purity, or Process Economy


While other metal acetylides (e.g., lithium acetylide, calcium carbide) and alternative nucleophiles (e.g., ethynylmagnesium bromide) also deliver an acetylide anion, their performance profiles in specific ethynylation and alkylation contexts diverge markedly. Lithium acetylide, though more soluble, is a stronger base that can promote unwanted side reactions with sensitive electrophiles [1]. Calcium carbide, used as a bulk acetylene source, generates impure gaseous acetylene rather than a controlled nucleophile [2]. Even within sodium-based systems, the choice of reaction medium (liquid ammonia vs. organic diluent) profoundly affects reaction outcomes, as detailed in the evidence below.

Sodium Acetylide: Quantitative Comparative Evidence for Scientific Selection and Procurement


Sodium Acetylide Alone Yields Only 30% of Target Ethynyl Carbinol; Addition of Magnesium Acetylene Complex Increases Yield to ≥70%

In the synthesis of ethynyl carbinols of formula I, the use of sodium acetylide as the sole acetylide component yields only about 30% of the desired product. However, when a small amount (at least 5% by weight) of a magnesium acetylene complex is added to the sodium acetylide reaction mixture, the yield increases to 70% or greater. This demonstrates that sodium acetylide alone is suboptimal for this reaction class, and mixed-metal systems may be required for economically viable yields [1].

Ethynylation Vitamin synthesis Process optimization

Sodium Acetylide Alkylation in Xylene/DMF Yields 80% 1-Hexyne from n-Butyl Bromide

When sodium acetylide is alkylated with n-butyl bromide in a mixed solvent of xylene and dimethylformamide (35-45 vol% DMF), the reaction proceeds to give 1-hexyne in 80% yield. This contrasts with the use of pure xylene alone, where yields are lower and di-alkylation by-products are more prevalent [1].

Alkylation Terminal alkyne synthesis Organic diluent

Lithium Acetylide Preferred over Sodium Acetylide for Sensitive Carbonyl Substrates Due to Higher Organic Solubility and Milder Reactivity

In the industrial ethynylation of geranylacetone to dehydronerolidol (a vitamin E intermediate), sodium acetylide in liquid ammonia yields the alkynol product in >90% yield. However, for more sensitive or less reactive carbonyl compounds, lithium acetylide is preferred over sodium acetylide because of its higher solubility in organic solvents and its less aggressive nucleophilicity, which reduces side reactions [1]. The sodium acetylide process is nonetheless robust and quantitative for standard ethynylations.

Ethynylation Terpene synthesis Carbonyl addition

Sodium Acetylide Suspension (18 wt% in Xylene) Offers Controlled Reactivity vs. Dry Powder's Shock-Sensitivity and Explosion Hazard

Dry sodium acetylide powder is described as 'a severe explosion risk when shocked or heated' and can ignite spontaneously if a large surface area is exposed to air [1]. In contrast, the commercial 18 wt% suspension in xylene or xylene/mineral oil is stable under standard storage conditions (refrigerated, under inert atmosphere) and can be handled safely with standard air-sensitive techniques . This formulation eliminates the need for specialized solid-handling equipment required for shock-sensitive powders.

Safety Handling Formulation

Sodium Acetylide: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Propargylic Alcohols from Standard Aldehydes and Ketones

Sodium acetylide in liquid ammonia reliably delivers >90% yield in the ethynylation of carbonyl compounds to form propargylic alcohols, a key step in vitamin A and E manufacturing. This method is preferred over lithium acetylide for cost-sensitive, large-scale operations where substrate sensitivity is not a concern [1].

Alkylation to Terminal Alkynes Using Xylene/DMF Mixed Solvent System

For the synthesis of 1-alkynes from alkyl bromides, sodium acetylide alkylation in a xylene/DMF (35-45% DMF) mixture achieves 80% yield of 1-hexyne. This protocol is superior to pure xylene conditions, which yield only ~45% and generate more by-products [1].

Synthesis of Ethynyl Carbinols When Used with a Magnesium Co-Catalyst

While sodium acetylide alone gives only 30% yield of certain ethynyl carbinols, the addition of ≥5% magnesium acetylene complex boosts the yield to ≥70%. This mixed-metal system is economically advantageous compared to using more expensive lithium or calcium acetylides [1].

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